1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a 2-chloro-5-nitrophenyl ring, which is further connected to a 2-methyl-4,5-dihydro-1H-imidazole moiety. The presence of both nitro and sulfonyl groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of solvents like dichloromethane or acetonitrile can enhance the solubility of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.
Oxidation: Potassium permanganate, water, room temperature.
Major Products
Nucleophilic Substitution: Corresponding sulfonamide or sulfonate esters.
Reduction: 1-((2-chloro-5-aminophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl and nitro groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzenesulfonyl chloride
- 4-chloro-3-nitrobenzenesulfonyl chloride
- 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride
Uniqueness
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of both a sulfonyl and a nitro group attached to a phenyl ring, combined with an imidazole moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFIZNSVBEDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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